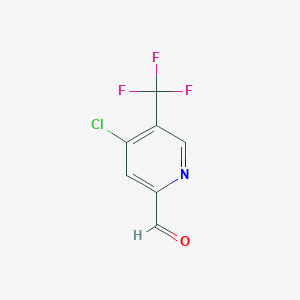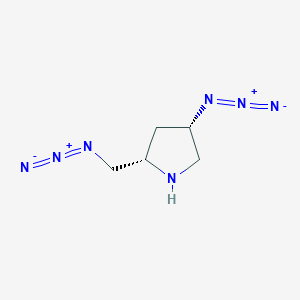
4-Chloro-5-(trifluoromethyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . It is a derivative of picolinaldehyde, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 5-position on the pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trifluoromethyl)picolinaldehyde typically involves the chlorination and trifluoromethylation of picolinaldehyde. One common method includes the reaction of 4-chloropyridine-2-carbaldehyde with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
4-Chloro-5-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance its reactivity and binding affinity to various biological targets, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)pyridine
- 5-Chloro-2-(trifluoromethyl)pyridine
- 4-Chloro-3-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-5-(trifluoromethyl)picolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H3ClF3NO |
|---|---|
Peso molecular |
209.55 g/mol |
Nombre IUPAC |
4-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-3H |
Clave InChI |
NHCYCXHWBFBRRI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1Cl)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)






![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
